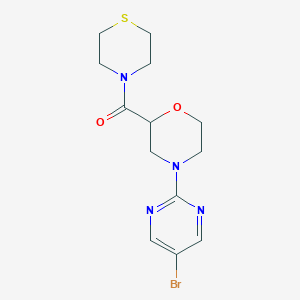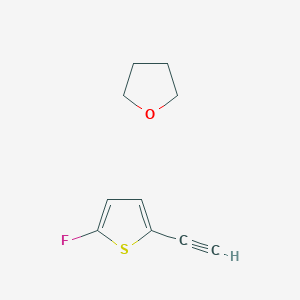![molecular formula C15H14F3N5O B12225241 5-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrazine-2-carboxamide](/img/structure/B12225241.png)
5-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrazine-2-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, an azetidine ring, and a pyrazine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a pyridine derivative, followed by the formation of the azetidine ring through cyclization reactions . The pyrazine carboxamide moiety is then introduced through amide bond formation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrazine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 5-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Diflumetorim: A pyrimidinamine fungicide with a trifluoromethyl group.
Pexidartinib: A kinase inhibitor with a trifluoromethyl group
Uniqueness
5-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrazine-2-carboxamide is unique due to its combination of structural features, including the azetidine ring and the pyrazine carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14F3N5O |
|---|---|
Molecular Weight |
337.30 g/mol |
IUPAC Name |
5-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H14F3N5O/c1-9-5-21-12(6-20-9)14(24)22-11-7-23(8-11)13-4-10(2-3-19-13)15(16,17)18/h2-6,11H,7-8H2,1H3,(H,22,24) |
InChI Key |
RCXFUFYNSVLJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine](/img/structure/B12225165.png)
![1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B12225173.png)
![N-[(1,4-dioxan-2-yl)methyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B12225181.png)
![[2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12225182.png)
![6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one](/img/structure/B12225187.png)

![N-[1-(5-Chloropyrimidin-2-YL)piperidin-3-YL]-N-methylmethanesulfonamide](/img/structure/B12225193.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12225201.png)
![6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B12225207.png)
![Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]-](/img/structure/B12225209.png)
![1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12225213.png)
![1-(difluoromethyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12225217.png)
![3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B12225225.png)
